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Compound of Interest

Compound Name: 5-Nonanone

Cat. No.: B165733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
nonanone (also known as dibutyl ketone), a significant compound in various chemical and
pharmaceutical applications. This document presents its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for
data acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 5-nonanone.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
2.38 Triplet 4H -CH2-C=0 (C4 & C6)
1.52 Multiplet 4H -CH2- (C3 & C7)
1.30 Multiplet 4H -CH2- (C2 & C8)
0.90 Triplet 6H -CH3 (C1 & C9)

Solvent: CDCI3, Spectrometer Frequency: 90 MHz
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Chemical Shift (8) ppm Carbon Assignment
2115 C=0 (C5)

42.5 -CH2-C=0 (C4 & C6)
26.0 -CH2- (C3 & C7)

22.4 -CH2- (C2 & C8)

13.9 -CH3 (C1 & C9)

Solvent: CDCI3

Table 3: Infrared (IR) Spectroscopy Peak List for 5-

Nonanone

Wavenumber (cm-1) Description of Vibration
2958 C-H stretch (alkane)

2933 C-H stretch (alkane)

2872 C-H stretch (alkane)

1715 C=0 stretch (ketone)

1467 C-H bend (alkane)

1378 C-H bend (alkane)

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (Electron lonization) Data
for 5-Nonanone
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miz Relative Intensity (%) Proposed Fragment
142 11 [M]+ (Molecular lon)
113 5 [M - C2H5]+
M - C3H6]+ (McLaffert
100 8 [Rearrange]m:nt) '
86 6 [C5H100]+ (McLafferty
Rearrangement)
85 85 [M - C4H9]+ (a-cleavage)
71 10 [C4HT7O]+
57 100 [C4H9]+ (Base Peak)
43 50 [C3HT7]+
29 45 [C2H5]+

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are representative and can be adapted for similar aliphatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR Spectroscopy

e Sample Preparation: Approximately 10-20 mg of 5-nonanone was dissolved in ~0.7 mL of
deuterated chloroform (CDCI3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

 Instrumentation: Spectra were acquired on a 90 MHz NMR spectrometer.

¢ 1H NMR Acquisition Parameters:
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[e]

Pulse Sequence: A standard single-pulse sequence was used.

o

Number of Scans: 16 scans were acquired.

[¢]

Relaxation Delay: A relaxation delay of 1.0 second was employed between scans.

[¢]

Spectral Width: A spectral width of approximately 10 ppm was used.

e 13C NMR Acquisition Parameters:

o Pulse Sequence: A standard proton-decoupled pulse sequence was used to simplify the
spectrum to single lines for each carbon.

o Number of Scans: Due to the low natural abundance of 13C, a higher number of scans
(typically 1024 or more) were averaged to obtain a good signal-to-noise ratio.

o Relaxation Delay: A relaxation delay of 2.0 seconds was used.

o Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and
the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS
signal at 0.00 ppm for both 1H and 13C spectra.

Infrared (IR) Spectroscopy

o Sample Preparation: As 5-nonanone is a liquid at room temperature, the IR spectrum was
obtained from a neat liquid film. A single drop of 5-nonanone was placed between two
potassium bromide (KBr) salt plates to create a thin liquid film.

¢ Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used for the
analysis.

» Data Acquisition:
o A background spectrum of the clean KBr plates was recorded.

o The sample was then placed in the spectrometer, and the spectrum was recorded over a
range of 4000 to 400 cm-1.
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o Atotal of 16 scans were co-added to improve the signal-to-noise ratio.

o Data Processing: The final IR spectrum was obtained by ratioing the sample spectrum
against the background spectrum, yielding a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

e Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system operating in
Electron lonization (El) mode was used for the analysis.

e Gas Chromatography (GC) Conditions:

[¢]

Injection: A 1 uL sample of a dilute solution of 5-nonanone in dichloromethane was
injected in splitless mode.

[e]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 um film
thickness) was used for separation.

[¢]

Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

[e]

Temperature Program: The oven temperature was initially held at 60°C for 1 minute, then
ramped at a rate of 10°C/min to 200°C.

e Mass Spectrometry (MS) Conditions:
o lonization: Electron lonization (El) was performed at an electron energy of 70 eV.
o Mass Analyzer: A quadrupole mass analyzer was used.
o Scan Range: The mass-to-charge ratio (m/z) was scanned over a range of 20 to 200 amul.

o lon Source Temperature: The ion source was maintained at 230°C.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of 5-nonanone.
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Caption: Mass Spectrometry Fragmentation of 5-Nonanone.
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Caption: General Experimental Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Nonanone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165733#5-nonanone-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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